6-(Iodomethyl)-5-oxaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Iodomethyl)-5-oxaspiro[34]octane is a chemical compound characterized by its unique structure, which includes an iodomethyl group attached to a spirocyclic ether framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Iodomethyl)-5-oxaspiro[3.4]octane typically involves the iodination of a precursor compound, such as 5-oxaspiro[3.4]octane. The reaction conditions may include the use of iodine or iodine-containing reagents, such as iodomethane, in the presence of a suitable catalyst or solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Iodomethyl)-5-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be used to convert the iodomethyl group to other functional groups.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoform derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(Iodomethyl)-5-oxaspiro[3.4]octane is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its iodomethyl group makes it a versatile reagent for introducing iodine into other compounds.
Biology: In biological research, this compound can be used as a probe or a precursor for the synthesis of biologically active molecules. Its iodine atom can be useful in radiolabeling studies.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to synthesize pharmaceuticals or as a precursor for drug development. Its reactivity with various functional groups makes it valuable in the design of new therapeutic agents.
Industry: In material science, this compound can be used in the development of new materials with specific properties. Its ability to form stable iodine-containing compounds can be advantageous in creating materials with enhanced stability and functionality.
Wirkmechanismus
The mechanism by which 6-(Iodomethyl)-5-oxaspiro[3.4]octane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily driven by the presence of the iodomethyl group, which can undergo various chemical transformations. The molecular targets and pathways involved will vary based on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane: Similar structure but with a different oxygen arrangement.
6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane: Similar spirocyclic structure with an additional oxygen atom.
Benzene, (iodomethyl)-: A simpler aromatic compound with an iodomethyl group.
Uniqueness: 6-(Iodomethyl)-5-oxaspiro[3.4]octane is unique due to its spirocyclic structure, which provides distinct reactivity compared to linear or non-spirocyclic compounds. Its iodomethyl group adds versatility, making it a valuable reagent in various chemical reactions.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
IUPAC Name |
6-(iodomethyl)-5-oxaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-7-2-5-8(10-7)3-1-4-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYZCPNTCWXXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.